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molecular formula C12H7N3 B8361602 Imidazo-[1,2-a]-quinoline-2-carbonitrile

Imidazo-[1,2-a]-quinoline-2-carbonitrile

Cat. No. B8361602
M. Wt: 193.20 g/mol
InChI Key: SHYOZXIOTPSHCS-UHFFFAOYSA-N
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Patent
US04644002

Procedure details

A mixture of 2.0 g of the product of Step A in 20 ml of acetic anhydride was stirred at reflux for 3 hours and was cooled to room temperature overnight. The mixture was poured into a saturated sodium carbonate solution and the resulting mixture was extracted with chloroform. The organic phase was washed with sodium carbonate solution and with water, dried over magnesium sulfate and evaporated to dryness under reduced pressure. The residue was triturated with ether and was filtered to obtain 1.3 g of imidazo-[1,2-a]-quinoline-2-carbonitrile in the form of pale yellow crystals melting at 244°-246° C. after crystallization from a chloroform-ether mixture.
Name
product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]2=[N:3][C:2]=1[CH:14]=[N:15]O)=[CH:10][CH:9]=[CH:8][CH:7]=3.C(=O)([O-])[O-].[Na+].[Na+]>C(OC(=O)C)(=O)C>[CH:1]1[N:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]2=[N:3][C:2]=1[C:14]#[N:15])=[CH:10][CH:9]=[CH:8][CH:7]=3 |f:1.2.3|

Inputs

Step One
Name
product
Quantity
2 g
Type
reactant
Smiles
C1=C(N=C2N1C1=CC=CC=C1C=C2)C=NO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic phase was washed with sodium carbonate solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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